1H and 13C NMR chemical shifts for 2-(4-Bromo-3-methylphenyl)acetaldehyde
1H and 13C NMR chemical shifts for 2-(4-Bromo-3-methylphenyl)acetaldehyde
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-(4-Bromo-3-methylphenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For professionals in drug development and scientific research, a precise understanding of a compound's NMR spectrum is fundamental for structural verification, purity assessment, and the study of dynamic processes. This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra of 2-(4-Bromo-3-methylphenyl)acetaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis.
The structural complexity of this molecule, featuring a trisubstituted aromatic ring, presents a valuable case study for the application of fundamental NMR principles. This document will not only present the predicted chemical shifts but will also delve into the underlying electronic effects that govern these values. By understanding the causality behind the spectral data, researchers can enhance their ability to interpret NMR spectra of novel compounds.
Predicted 1H NMR Spectrum Analysis
The 1H NMR spectrum of 2-(4-Bromo-3-methylphenyl)acetaldehyde is anticipated to exhibit distinct signals corresponding to the aldehyde, methylene, aromatic, and methyl protons. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by inductive and resonance effects of the substituents on the phenyl ring.
Aldehyde and Methylene Protons
The aldehyde proton (H-1) is expected to appear as a triplet in the downfield region of the spectrum, typically between 9.5 and 10.0 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. The signal will be split into a triplet by the adjacent methylene protons (H-2) with a small coupling constant (J ≈ 2-3 Hz).
The methylene protons (H-2) will resonate as a doublet, expected around 3.6-3.8 ppm. Their chemical shift is influenced by the adjacent aromatic ring and the carbonyl group. The splitting into a doublet is a result of coupling with the single aldehyde proton.
Aromatic Protons
The aromatic region of the spectrum (typically 6.5-8.5 ppm) will show signals for the three protons on the phenyl ring. The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern.
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H-5: This proton is situated between the bromo and acetaldehyde-methyl groups. It is expected to be a doublet of doublets due to coupling with H-6 (ortho-coupling, J ≈ 8 Hz) and H-3 (meta-coupling, J ≈ 2 Hz). Its chemical shift will be influenced by the electron-withdrawing bromo group and the electron-donating (by hyperconjugation) and weakly electron-withdrawing (by induction) acetaldehyde-methyl group.
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H-6: This proton is ortho to the bromo substituent and will likely be the most downfield of the aromatic protons. It should appear as a doublet due to ortho-coupling with H-5 (J ≈ 8 Hz).
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H-3: This proton is ortho to the methyl group and meta to the bromo group. It is expected to appear as a doublet due to meta-coupling with H-5 (J ≈ 2 Hz).
Methyl Protons
The protons of the methyl group (H-8) attached to the aromatic ring are expected to produce a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm.
Predicted 1H NMR Data Summary
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CHO) | 9.7 | t | ~2.5 |
| H-2 (CH2) | 3.7 | d | ~2.5 |
| Aromatic H | 7.0 - 7.5 | m | - |
| H-8 (CH3) | 2.4 | s | - |
Predicted 13C NMR Spectrum Analysis
The 13C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
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Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, expected in the range of 199-202 ppm.[1]
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Methylene Carbon (C-2): The methylene carbon, attached to both the aromatic ring and the carbonyl group, will resonate around 45-50 ppm.
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Aromatic Carbons (C-3 to C-8): The chemical shifts of the aromatic carbons are influenced by the substituents. Aromatic carbons typically resonate between 120-150 ppm.[2]
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C-4 (ipso-carbon to acetaldehyde): The chemical shift of this carbon will be influenced by the bromo and methyl substituents.
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C-5 (ipso-carbon to methyl): The methyl group will cause a shielding effect on this carbon.
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C-6 (ipso-carbon to bromo): The bromo substituent will cause a deshielding effect on this carbon.
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The remaining aromatic carbons (CH) will have shifts determined by their position relative to the substituents.
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Methyl Carbon (C-9): The methyl carbon will be the most shielded carbon, appearing in the upfield region of the spectrum, around 20-22 ppm.
Predicted 13C NMR Data Summary
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (CHO) | ~200 |
| C-2 (CH2) | ~48 |
| C-3 to C-8 (Aromatic) | 125 - 140 |
| C-9 (CH3) | ~21 |
Experimental Protocol for NMR Analysis
A self-validating system for NMR analysis ensures reproducibility and accuracy. The following is a detailed protocol for acquiring high-quality 1H and 13C NMR spectra.
Sample Preparation
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Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl3, DMSO-d6, Acetone-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
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Sample Weighing: Accurately weigh approximately 5-10 mg of 2-(4-Bromo-3-methylphenyl)acetaldehyde for 1H NMR and 20-50 mg for 13C NMR.
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Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
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Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer.
NMR Spectrometer Setup and Data Acquisition
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Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent.
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Sample Insertion: Carefully insert the NMR tube into the spinner and place it in the spectrometer's probe.
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Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
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1H NMR Acquisition:
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Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
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Use a standard 90° pulse sequence.
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Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
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Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.
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13C NMR Acquisition:
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Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 220 ppm).
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Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
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A larger number of scans will be required (e.g., 128 or more) due to the lower natural abundance of 13C.
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Set the relaxation delay (D1) to 2-5 seconds.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).
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Phase the spectrum to obtain pure absorption signals.
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Perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
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Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
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Pick and label the peaks in both spectra.
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Visualization of Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 2-(4-Bromo-3-methylphenyl)acetaldehyde with numbered carbons.
